molecular formula C14H6F6N6O3 B5537367 7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline

7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline

Cat. No. B5537367
M. Wt: 420.23 g/mol
InChI Key: SAROQXOZJTWPOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds, such as triazoloquinoxalines and imidazoquinolines, often involves multi-step processes that may include cyclization reactions, substitutions, and the use of catalysts under controlled conditions. For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives has been explored for their antiproliferative effects, utilizing a hybrid pharmacophore approach to incorporate triazole, oxadiazole, and thiadiazole rings into their structure (Kaneko et al., 2020).

Molecular Structure Analysis

The molecular structure of such complex molecules is critical for understanding their potential interactions and reactivity. Techniques such as NMR, X-ray crystallography, and computational modeling are often employed to elucidate the structure, including the arrangement of rings, substituent positioning, and stereochemistry. The structure-activity relationships of related compounds, like 1,2,4-triazoloquinoxalines and imidazoquinoxalines, provide insights into how molecular features influence biological and chemical behavior (Catarzi et al., 1994).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions at the heteroatoms within the rings, such as nitrogen or oxygen, which can participate in various reactions including nucleophilic substitutions or cycloadditions. For example, the cycloaddition reactions of ethyl isocyanoacetate to substituted quinoxalines have been reported, leading to the formation of imidazoquinoxaline derivatives with potential medicinal applications (Sundaram et al., 2007).

Physical Properties Analysis

The physical properties such as solubility, melting point, and stability are influenced by the molecular structure. For instance, the introduction of trifluoromethyl groups can significantly alter these properties, enhancing solubility or stability, which is crucial for the compound's applicability in various fields (Takano et al., 2004).

Scientific Research Applications

Antiproliferative Agents

  • A study by Kaneko et al. (2020) synthesized derivatives of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole and assessed their antiproliferative effects against various cancer cell lines. These derivatives demonstrated superior effectiveness compared to imiquimod and EAPB0203, highlighting their potential as anticancer agents (Kaneko et al., 2020).

Novel Compound Synthesis

  • Gallos and Argyropoulos (1991) reported the synthesis of novel 1,2,4-triazino[5,6-b]quinoxalines and their tri-N-oxides, representing a new class of compounds with potential applications in various research areas (Gallos & Argyropoulos, 1991).

PDE4 Inhibitors

  • Deleuze-Masquéfa et al. (2004) synthesized new imidazo[1,2-a]quinoxaline derivatives, assessing their phosphodiesterase inhibitory activities. These studies showed potent inhibitory properties, emphasizing the importance of specific groups at certain positions (Deleuze-Masquéfa et al., 2004).

Antibacterial Activity

  • Nasr et al. (2003) synthesized two novel series of imidazo[2′, 1′:5, 1]‐1, 2, 4‐triazolo[4, 3‐c]quinazolines with potent antibacterial activities against various Gram-positive and Gram-negative bacteria (Nasr et al., 2003).

GABAA/Benzodiazepine Receptor Complex Agonists

  • Jacobsen et al. (1996) developed a series of imidazo[1,5-a]quinoxaline amides, carbamates, and ureas with high affinity for the gamma-aminobutyric acid A/benzodiazepine receptor complex. These compounds varied in efficacy, ranging from antagonists to full agonists (Jacobsen et al., 1996).

Mechanism of Action

The mechanism of action of oxadiazoles and trifluoroacetyl compounds can vary widely depending on their specific structure and the biological system in which they are acting .

Safety and Hazards

The safety and hazards associated with oxadiazoles and trifluoroacetyl compounds can vary widely depending on their specific structure and the conditions under which they are handled .

Future Directions

Oxadiazoles and trifluoroacetyl compounds continue to be areas of active research, with potential applications in a wide range of fields, including material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

2,2,2-trifluoro-1-[13-methyl-8-(2,2,2-trifluoroacetyl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),3,6,10,12,15-hexaen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6N6O3/c1-4-21-5-2-7-8(3-6(5)22-4)26(12(28)14(18,19)20)10-9(23-29-24-10)25(7)11(27)13(15,16)17/h2-3H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAROQXOZJTWPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=C(C=C2N1)N(C4=NON=C4N3C(=O)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-[13-methyl-8-(2,2,2-trifluoroacetyl)-5-oxa-2,4,6,8,12,14-hexazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(9),3,6,10,12,15-hexaen-2-yl]ethanone

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